hupF protein
Description
Properties
CAS No. |
147416-35-1 |
|---|---|
Molecular Formula |
C10H17NO3 |
Synonyms |
hupF protein |
Origin of Product |
United States |
Genetic Organization and Transcriptional Regulation of Hupf
Genomic Location and Operonic Context of hupF Gene
The hupF gene is an integral part of the genetic framework required for the synthesis of functional [NiFe] hydrogenase in various bacteria. nih.gov Its location within the genome is not random but is strategically placed within clusters of genes dedicated to hydrogenase activity.
The hupF gene is consistently found within or in close proximity to the hup and hyp gene clusters. nih.govresearchgate.net These clusters contain the necessary genetic information for the structure, assembly, and maturation of [NiFe] hydrogenases. For instance, in Rhizobium leguminosarum, the biosynthesis of an active hydrogenase requires the products of eighteen genes, which include hupSLCDEFGHIJK and hypABFCDEX. nih.govnih.gov The hup genes typically encode the structural subunits of the hydrogenase, while the hyp genes are involved in the synthesis and insertion of the nickel-iron cofactor into the enzyme. researchgate.net The hupF gene, along with hupK, is specifically found in the hydrogenase gene clusters of bacteria that can express hydrogenase in the presence of oxygen. nih.govnih.gov
In some bacteria, the hyp genes, including hypF, are organized into an operon. For example, in Nostoc sp. strain PCC 7120, the six hyp genes can be transcribed as a single unit. nih.gov Similarly, in Rhizobium leguminosarum, the hypBFCDE operon is expressed from a specific type of promoter. researchgate.net The arrangement of these genes, often in operons, ensures coordinated expression, which is essential for the complex process of hydrogenase biosynthesis. researchgate.netoup.com
A key characteristic of the hupF gene is its association with the ability of bacteria to synthesize hydrogenase in an oxygen-containing environment. nih.govnih.gov Research has shown that hupF and hupK genes are exclusively present in the hydrogenase gene clusters of bacteria that express this enzyme aerobically. nih.govnih.gov This suggests a specialized role for the HupF protein in protecting the sensitive hydrogenase maturation process from the damaging effects of oxygen. oup.comresearchgate.net In Rhizobium leguminosarum, HupF acts as a chaperone to stabilize the large subunit of the hydrogenase, HupL, particularly when the synthesis occurs in the presence of oxygen. nih.govnih.gov
Transcriptional Control Mechanisms Governing hupF Expression
The expression of the hupF gene is tightly regulated to ensure that the this compound is produced when needed for hydrogenase biosynthesis. This control is exerted at the transcriptional level through various regulatory elements and in response to environmental signals.
The transcription of genes within the hup and hyp clusters is controlled by specific DNA sequences known as promoters, where the RNA polymerase binds to initiate transcription. khanacademy.org In Rhizobium leguminosarum, the expression of the hypBFCDEX operon, which includes a hypF homolog, is initiated from a promoter located within the upstream hypA gene. researchgate.net This promoter is of the Fnr-type, indicating that it is regulated by an Fnr-like transcriptional activator in response to oxygen levels. researchgate.net
In Nostoc sp. strain PCC 7120, transcriptional start points have been identified upstream of both hypF and hypC, suggesting the possibility of multiple transcripts and a more complex regulation of their expression. nih.gov The presence of distinct promoters allows for differential regulation of gene expression within the operon, potentially tailoring the levels of each protein to the specific needs of the cell. nih.gov
Environmental conditions play a significant role in modulating the expression of the hupF gene. nih.govfrontiersin.orgresearchgate.net The ability of bacteria to sense and respond to these cues is critical for their survival and metabolic flexibility. escholarship.org
Oxygen concentration is a primary environmental factor that influences the transcription of genes involved in hydrogenase biosynthesis, including hupF. nih.govnih.gov In many bacteria, the expression of hydrogenase is induced under microaerobic or anaerobic conditions. researchgate.netasm.org However, in organisms that can synthesize hydrogenase in the presence of oxygen, the regulatory systems are adapted to function under these conditions.
Table 1: Effect of Oxygen Tension on HupL Stability in R. leguminosarum
| Strain | Oxygen Concentration | HupL Presence | HupL Form | Source |
| Wild-type | 1% | Present | Mature | researchgate.net |
| Wild-type | 3% | Present | Mature | researchgate.net |
| ΔhupF mutant | 1% | Present | Unprocessed | researchgate.net |
| ΔhupF mutant | 3% | Not Detected | - | researchgate.net |
| ΔhypC mutant | 1% | Present | Unprocessed | researchgate.net |
| ΔhypC mutant | 3% | Present | Unprocessed | researchgate.net |
Influence of Environmental Cues on hupF Transcription
Microaerobic vs. Anaerobic Expression Conditions
The transcriptional regulation of the hupF gene is highly sensitive to ambient oxygen levels, with expression being notably different under microaerobic and anaerobic conditions. In many hydrogenase-expressing bacteria, such as Bradyrhizobium japonicum and Rhizobium leguminosarum, the hydrogenase system is induced under microaerobic conditions. asm.org
Under free-living microaerobic conditions (e.g., 1% or 3% O₂), which are conducive to hydrogen oxidation, the hupF gene is significantly upregulated. asm.orgnih.gov In B. japonicum, transcriptional profiling during chemoautotrophic growth—a process coupling hydrogen oxidation to aerobic respiration—identified hupF as one of the most strongly upregulated genes. asm.org This heightened expression is critical, as the this compound plays a crucial role in protecting and stabilizing the hydrogenase large subunit (HupL) when the enzyme is synthesized in the presence of oxygen. nih.govresearchgate.netresearchgate.net The expression of the hydrogenase system, including hupF, is often dependent on transcriptional activators from the Fnr/FixK family, which respond to changes in oxygen concentration. researchgate.netbiorxiv.org In Rhizobium meliloti, for instance, microaerobic transcription of hydrogenase-related genes is dependent on the FixK protein, an Fnr-family transcriptional activator. researchgate.net
Conversely, under strictly anaerobic conditions, the expression profile changes. While some regulatory modules activated in microaerobic environments may remain active, bacteria often switch to other metabolic processes like denitrification when a suitable electron acceptor such as nitrate (B79036) is available. asm.orgbiorxiv.orgnih.gov In Shewanella oneidensis, a facultative anaerobe, studies on a fur mutant showed no significant difference in its ability to grow and utilize various electron acceptors under anaerobic conditions compared to the wild type, suggesting a shift in metabolic priority away from systems like hydrogen uptake. nih.gov The regulation of the hup operon is thus finely tuned to ensure that the oxygen-sensitive hydrogenase is synthesized and protected under the low-oxygen conditions where it is most active and beneficial. nih.gov
Genetic Tools and Mutational Analysis in hupF Research
The function of hupF and its role within the larger hydrogenase (hup) gene cluster have been extensively investigated using a variety of genetic tools and mutational analysis techniques. These methods, including site-directed transposon mutagenesis, gene deletion, and complementation analysis, have been instrumental in defining the genetic organization and the specific contribution of individual genes to hydrogenase activity. nih.govasm.org Through such studies, researchers have identified multiple transcriptional units within the hup cluster and have been able to assign functions to specific genes like hupF. asm.orgnih.gov
Gene Deletion and Inactivation Studies
Gene deletion and inactivation are powerful techniques for determining the essentiality and function of a specific gene. In R. leguminosarum, a precise, in-frame deletion of the hupF gene was engineered to create a ΔhupF mutant. nih.gov Analysis of this mutant revealed that hupF is essential for hydrogenase activity. nih.gov The primary defects observed in the ΔhupF mutant were an inability to properly process the hydrogenase large subunit, HupL, and a marked reduction in the stability of HupL, particularly when cells were exposed to oxygen. nih.govresearchgate.net This indicates a dual role for HupF: one in the maturation of the HupL subunit and another as a protective chaperone against oxygen damage. nih.govresearchgate.net
Transposon mutagenesis has also been used to inactivate genes within the hup operon, such as the creation of a hupC::Tn5 mutant, which helped to define the roles of other genes within the same transcriptional unit. nih.gov
Table 1: Summary of hupF Gene Deletion and Inactivation Studies
| Organism | Mutation Type | Resulting Phenotype | Inferred hupF Function | Reference |
|---|---|---|---|---|
| Rhizobium leguminosarum | Precise in-frame deletion (ΔhupF) | Loss of hydrogenase activity; inability to process HupL subunit; reduced HupL stability under oxygen stress. | Essential for HupL processing and acts as an oxygen-protective chaperone. | nih.govresearchgate.net |
Complementation Analysis of hupF Mutants
Complementation analysis is a classic genetic test used to determine if mutations are in the same or different genes and to restore function to a mutant by providing a wild-type copy of the mutated gene. libretexts.orglibretexts.orgndsu.edu This approach has been critical in confirming the function of hupF and exploring the roles of its specific domains.
In studies with the R. leguminosarum ΔhupF mutant, complementation experiments yielded nuanced results that depended on oxygen concentration. nih.govresearchgate.net When a plasmid carrying a version of hupF with a deletion of its C-terminal domain was introduced into the ΔhupF mutant, it fully restored hydrogenase activity under symbiotic, ultra-low oxygen conditions. nih.govresearchgate.net However, the same truncated gene only partially complemented the mutation in free-living cells under microaerobic conditions (1% or 3% O₂), suggesting the C-terminal domain is particularly important for HupF's protective function under higher oxygen tensions. nih.gov
In B. japonicum, complementation studies highlighted the importance of co-transcribed genes. A mutant with a deletion of the hydrogenase structural genes (hupSL) could not be complemented by a plasmid carrying only hupSL. nih.gov Hydrogenase activity was only restored when the mutant was complemented with a plasmid containing the entire hupSLCDF operon, indicating that the products of the downstream genes, including hupF, are essential for the production or stability of a functional hydrogenase enzyme. nih.gov
Table 2: Complementation Analysis in hupF-Related Research
| Organism | Mutant Strain | Complementation Plasmid Content | Outcome | Conclusion | Reference |
|---|---|---|---|---|---|
| Rhizobium leguminosarum | ΔhupF | C-terminally truncated hupF | Full complementation under symbiotic conditions; partial complementation under microaerobic (1% O₂) conditions. | The HupF C-terminal domain is crucial for function under oxygen stress. | nih.govresearchgate.net |
| Bradyrhizobium japonicum | ΔhupSL | Plasmid with hupSL only | Failed to restore hydrogenase activity. | Downstream genes (hupCDF) are required for functional hydrogenase. | nih.gov |
| Bradyrhizobium japonicum | ΔhupSL | Plasmid with hupSLCDF | Restored hydrogenase activity. | hupCDF products are essential for hydrogenase production/stability. | nih.gov |
Molecular Function and Biochemical Mechanisms of Hupf Protein
HupF as a Chaperone in Hydrogenase Maturation
The primary function of HupF is to act as a molecular chaperone during the complex process of [NiFe] hydrogenase maturation. nih.govkarger.com Chaperones are proteins that assist in the correct folding of other proteins, preventing aggregation and ensuring they reach their functional state. HupF specifically interacts with the precursor form of the hydrogenase large subunit, known as HupL, holding it in a conformation suitable for subsequent modification and metallocenter insertion. ebi.ac.uk Co-purification experiments have confirmed the existence of a major complex involving HupF and HupL, underscoring their direct interaction during the biosynthesis pathway. nih.govnih.gov
Stabilization of Hydrogenase Large Subunit (HupL)
A key aspect of HupF's chaperone activity is the stabilization of the HupL subunit. nih.gov Research on Rhizobium leguminosarum has shown that in the absence of HupF, the HupL protein becomes unstable, especially when cells are subjected to high oxygen tensions. nih.govnih.gov Experiments involving a mutant strain lacking the hupF gene (ΔhupF) demonstrated that while the unprocessed HupL protein could be detected under low oxygen conditions (1% O₂), it would gradually disappear and become virtually undetectable when exposed to higher oxygen levels (21% O₂). nih.govresearchgate.net This loss of HupL is attributed to a decrease in protein stability, highlighting HupF's protective role for the unprocessed large subunit. nih.gov
Oxygen-Dependent Chaperone Activity
The chaperone function of HupF is notably dependent on the ambient oxygen concentration. nih.gov The genes hupF and hupK are typically found in hydrogenase gene clusters of bacteria that synthesize the enzyme aerobically. nih.gov This genetic correlation points to a specialized role in protecting the maturation process from oxygen. nih.govnih.gov This function is linked to a unique C-terminal extension present in HupF, which is absent in many of its HypC homologues. nih.govkarger.com
Studies using a truncated version of HupF lacking this C-terminal domain revealed its importance. Under symbiotic, ultra-low-oxygen conditions, the truncated HupF could fully restore hydrogenase activity in a ΔhupF mutant. nih.govnih.gov However, at higher oxygen concentrations of 1% or 3%, this restoration was only partial, indicating that the C-terminal helix is crucial for stabilizing HupL and ensuring efficient hydrogenase maturation in an oxidative environment. nih.govnih.govresearchgate.net
Role in Processing of the Hydrogenase Large Subunit (HupL)
Beyond its chaperone duties, HupF plays a second, indispensable role in the proteolytic processing of the HupL subunit. nih.gov This processing involves the cleavage of a C-terminal peptide from the precursor HupL, a critical maturation step that must occur for the enzyme to become active. researchgate.net Deletion of the hupF gene completely halts this process, resulting in the accumulation of the unprocessed, inactive form of HupL. nih.govnih.gov This demonstrates that HupF is not just a passive chaperone but an active participant required for the structural modification of the large subunit.
Mechanism of C-terminal Processing
The C-terminal processing of HupL is a final, vital step in the biosynthesis pathway that enables the proper insertion of nickel into the active site. researchgate.net HupF is essential for this cleavage to occur. nih.gov While the precise catalytic mechanism is complex and involves other proteins, the absence of HupF prevents the C-terminal tail of HupL from being removed. This blockage ultimately stalls the maturation sequence, preventing the formation of a functional [NiFe] cofactor. researchgate.netoup.com Therefore, HupF's role is a prerequisite for the final steps of metallocenter assembly.
Involvement in [NiFe] Cofactor Assembly and Insertion
HupF is an integral component of the broader machinery responsible for the assembly and insertion of the unique [NiFe] cofactor. nih.govnih.govnih.gov The biosynthesis of this cofactor is a multi-step process involving a suite of accessory proteins encoded by the hyp genes. mdpi.comresearchgate.net HupF, as a HypC-like protein, functions at a critical juncture, preparing the apo-HupL subunit to receive the metal center. karger.comoup.com It is believed to participate in a transfer pathway where the iron-containing precursor of the cofactor is passed to HupL. nih.gov
Participation in Metal Center Biogenesis
HupF's contribution to metal center biogenesis is achieved through its dual functions of chaperoning and enabling the processing of HupL. nih.gov By stabilizing the large subunit, particularly under oxidative stress, HupF ensures that the polypeptide chain is available and correctly folded for the insertion of the intricate [NiFe] cofactor. nih.gov Its essential role in the C-terminal cleavage of HupL is directly linked to the final incorporation of nickel, a key event in activating the enzyme. ebi.ac.uk Through its interaction with HupL and its necessity for proteolytic maturation, HupF is a key player in ensuring the successful construction of the hydrogenase catalytic core. nih.govoup.com
Interaction with Cofactor Precursors
The HupF protein, a paralog of HypC, plays a critical chaperone-like role in the complex biosynthesis of [NiFe] hydrogenase, specifically in the handling and transfer of the enzyme's metal cofactor precursor. nih.govresearchgate.netnih.gov Its function is central to the maturation of the hydrogenase large subunit (HupL) by ensuring the correct delivery of the iron-containing portion of the active site. nih.govoup.com
Research findings indicate that HupF is directly involved in the transfer of the Fe(CN)₂CO moiety, which is the precursor to the final [NiFe] cofactor. oup.comresearchgate.net This process involves a series of specific protein-protein interactions. A proposed model suggests that the Fe(CN)₂CO precursor is first assembled on a scaffold complex, which includes the HypD protein. oup.com Subsequently, HupF interacts with other maturation proteins to shuttle this precursor to its destination.
Co-purification experiments and mass spectrometry analyses have provided direct evidence for the formation of distinct complexes involving HupF. nih.govnih.gov A major, abundant complex has been identified consisting of HupF and the hydrogenase large subunit, HupL. nih.gov A second, less abundant complex is formed between HupF and the HupK protein. nih.govnih.gov This evidence supports a model where HupF assists in moving the iron-containing precursor from HupK to HupL. nih.gov The interaction between HupF and HupK is also proposed to protect the Fe(CN)₂CO moiety from oxygen during its synthesis and transfer. oup.com This function is particularly crucial for bacteria that assemble the hydrogenase in the presence of oxygen. nih.govoup.com The successful transfer of the precursor is an essential prerequisite for the final processing steps of the HupL subunit. nih.govnih.gov
The table below summarizes the key molecular interactions of HupF with cofactor precursors and related proteins.
| Interacting Molecule | Description | Role in Interaction with HupF |
| HupL (pre-HupL) | The precursor of the large catalytic subunit of [NiFe] hydrogenase. nih.govoup.com | HupF forms a major complex with HupL, delivering the iron-containing cofactor precursor to it. nih.govnih.gov |
| HupK | A protein involved in the hydrogenase maturation pathway. nih.govoup.com | HupF forms a less abundant complex with HupK, which is believed to hold the cofactor precursor before its transfer to HupL. nih.govnih.govoup.com |
| Fe(CN)₂CO moiety | The iron-containing precursor of the bimetallic [NiFe] cofactor. oup.comresearchgate.net | HupF acts as a chaperone to facilitate the transfer of this precursor moiety to the HupL subunit. nih.govresearchgate.net |
Compound and Protein List
| Name | Type |
| This compound | Protein |
| HupL protein | Protein |
| HupK protein | Protein |
| HypC protein | Protein |
| HypD protein | Protein |
| [NiFe] hydrogenase | Metalloenzyme |
| Fe(CN)₂CO moiety | Chemical Moiety |
| Nickel | Chemical Element |
Protein Structure, Domain Architecture, and Functional Insights
Structural Homology and Paralogous Relationships
The HupF protein belongs to the HupF/HypC family of hydrogenase formation chaperones. ebi.ac.ukebi.ac.ukuniprot.org These small proteins play a pivotal role as precursor-specific chaperones in the maturation of [NiFe]-hydrogenases. ebi.ac.uk
Comparison with HypC Protein Family
HupF is a paralogue of the HypC protein, meaning they are related by a gene duplication event. nih.govnih.govresearchgate.netensembl.org In some bacteria, such as Rhizobium leguminosarum, both hupF and hypC genes coexist. nih.govkarger.com This duplication has allowed for the evolution of specialized functions. While HypC is involved in the general maturation of hydrogenases, HupF has acquired a specific role, particularly in organisms that express hydrogenase in the presence of oxygen. nih.govnih.govkarger.com
Structurally, HupF and HypC share a similar predicted three-dimensional fold. nih.govresearchgate.net However, a key distinguishing feature is the presence of an extended C-terminal α-helix in HupF, which is absent in many HypC proteins. nih.govnih.govkarger.comresearchgate.net This C-terminal extension is crucial for the specialized functions of HupF. karger.com
A phylogenetic analysis of HupF and HypC sequences reveals distinct evolutionary branches, supporting their classification as paralogues. researchgate.net The presence of both hupF and a hupK-like gene alongside hypC in the hydrogenase gene clusters of many oxygen-tolerant bacteria suggests a conserved functional module. nih.gov
Conserved Residues and Structural Motifs
Sequence alignments between HupF and HypC proteins from various organisms have identified several conserved residues, which are likely critical for their structure and function. researchgate.netnih.gov These conserved regions are often clustered in the three-dimensional structure, forming motifs essential for protein stability and interaction with other molecules. bakerlab.org While sequence-based conservation provides valuable insights, structurally conserved residues (SCRs) identified through 3D structural comparisons offer a more profound understanding of the structure-function relationship. nih.gov
The HupF/HypC family is characterized by a core domain architecture comprising repeating β-loop-α elements that form a 3-layered α/β sandwich. researchgate.net The active site, which includes a phosphate-binding loop (PBL), is located at the tips of these secondary structural elements. researchgate.net
Insights from Predicted and Experimentally Informed Structural Models
Due to the challenges in crystallizing HupF, much of our understanding of its structure comes from predictive modeling and experimental data. researchgate.netnih.gov Homology models of HupF have been generated using the crystal structure of HypC from Thermococcus kodakaraensis as a template. researchgate.netnih.gov These models, refined by ab initio predictions, provide valuable insights into the protein's architecture. researchgate.net
Analysis of Domain Organization (e.g., C-terminal helix)
The predicted structure of HupF reveals a compact globular domain with a distinct C-terminal α-helix. nih.govresearchgate.net This C-terminal helix is a key structural feature that differentiates HupF from many of its HypC paralogues. nih.govkarger.comresearchgate.net This helix is not merely a passive structural element; it plays an active role in the protein's function. nih.gov In R. leguminosarum, this extended C-terminal helix is crucial for stabilizing the large subunit of the hydrogenase (HupL) against oxygen damage during aerobic growth. researchgate.net Truncation of this helix significantly impairs the oxygen stability of the hydrogenase maturation process. researchgate.net
The core of the HupF/HypC domain consists of a conserved arrangement of five β-strands and four α-helices. researchgate.net Variations in the N- and C-termini and the surface loops contribute to the functional diversity within this protein family. researchgate.net
Implications of Specific Structural Features for Function
The unique C-terminal helix of HupF is a prime example of how structural modifications can lead to new functional specializations. karger.com This extension has been shown to restrict the recognition of certain hydrogenase large subunit precursors by the maturation machinery, thereby ensuring specificity. karger.com For instance, in Escherichia coli, the C-terminal helix of HypC prevents it from maturing the Hyd-2 hydrogenase. karger.com
Conformational Dynamics and Functional States
Proteins are not static entities; their functions are often dictated by their dynamic nature and ability to transition between different conformational states. nih.govplos.orgutoronto.ca While specific studies on the conformational dynamics of HupF are limited, insights can be drawn from related systems and the functional data available.
The interaction of HupF with its binding partners, such as HupL and HupK, likely involves conformational changes in all interacting molecules. nih.govnih.govresearchgate.net These dynamic interactions are essential for the sequential steps of cofactor assembly and insertion. The binding and release of these partners would be coupled to transitions between different functional states of HupF.
The dual role of HupF in both the processing of the HupL subunit and its protection from oxygen suggests that HupF can exist in at least two distinct functional states. nih.govnih.gov One state may be involved in the core maturation process under anaerobic or microaerobic conditions, while another, likely involving the C-terminal helix, is critical for stability in the presence of oxygen. nih.govnih.govresearchgate.net The transition between these states could be triggered by the cellular redox environment or by specific protein-protein interactions.
Further research using techniques like nuclear magnetic resonance (NMR) spectroscopy and molecular dynamics simulations will be crucial to fully elucidate the conformational landscape of HupF and understand how its dynamic behavior governs its multifaceted role in hydrogenase biosynthesis. nih.govutoronto.ca
Protein Protein Interactions and Complex Formation
Interaction with Hydrogenase Subunits
Association with HupL (Large Subunit)
A primary and critical interaction of HupF is with HupL, the large subunit of the [NiFe] hydrogenase. nih.govnih.gov This association is fundamental for the proper maturation and stability of HupL, particularly under conditions of oxygen stress. nih.govresearchgate.net
Research on Rhizobium leguminosarum has demonstrated that HupF acts as a chaperone for HupL. nih.govnih.gov In the absence of HupF, the unprocessed form of HupL is prone to degradation, especially at higher oxygen concentrations. nih.govresearchgate.net This suggests a protective role for HupF, shielding the nascent HupL from oxidative damage during the assembly process. nih.govresearchgate.net Co-purification experiments have provided direct evidence for the formation of a HupL-HupF complex. nih.govresearchgate.net These studies, often utilizing tagged versions of HupF, have successfully pulled down HupL, confirming their physical interaction within the cell. nih.govresearchgate.net The interaction is thought to maintain HupL in a conformation that is accessible for the subsequent steps of metal cofactor insertion. ebi.ac.ukebi.ac.uk
Furthermore, the C-terminal extension of HupF, a feature distinguishing it from its paralogue HypC, has been shown to be crucial for the stabilization of HupL in the presence of oxygen. researchgate.net Deletion of this C-terminal domain in HupF leads to a significant reduction in hydrogenase activity under aerobic conditions, highlighting the specific functional importance of this region in the HupF-HupL interaction. nih.gov
Interaction with Other Hydrogenase Accessory Proteins
Formation of Multi-protein Complexes (e.g., HupF-HupK complex)
Beyond its interaction with the primary hydrogenase subunit, HupF also engages with other accessory proteins, forming transient multi-protein complexes that are essential for the maturation pathway. A notable interaction occurs with HupK, a protein proposed to function as a scaffold in the biosynthesis of the [NiFe] cofactor. nih.govoup.com
Co-purification experiments have identified a less abundant, yet significant, HupF-HupK complex. nih.govnih.gov It is hypothesized that this complex is an intermediate step in the transfer of the iron-containing precursor of the hydrogenase cofactor. nih.gov The model suggests that HupK first binds the cofactor precursor and then, in concert with HupF, facilitates its transfer to the final destination, the HupL subunit. nih.govoup.com This interaction underscores the role of HupF as a key intermediary, bridging the scaffold protein carrying the cofactor with the apo-hydrogenase large subunit. nih.gov
Coordination with Hyp Maturation Proteins (HypABCDEF)
The biosynthesis of the [NiFe] cofactor itself is a complex process involving a suite of conserved proteins known as the Hyp proteins (HypA, HypB, HypC, HypD, HypE, and HypF). nih.govresearchgate.net HupF, being a paralogue of HypC, is intricately linked to the functions of this machinery. nih.govresearchgate.net
While HupF and HypC share structural similarities, they often have distinct and sometimes complementary roles, particularly in organisms that express hydrogenase in the presence of oxygen. nih.govresearchgate.net The synthesis of the cyano ligands of the cofactor, for instance, is a concerted action of HypE and HypF (a different protein from the HupF discussed here) and involves the formation of a complex with HypC and HypD. nih.govresearchgate.net HupF is thought to participate in a similar, yet distinct, capacity, likely in a manner that provides oxygen tolerance to the maturation process. oup.com The presence of both hupF and hypC genes, often alongside hupK, in the hydrogenase gene clusters of oxygen-tolerant bacteria suggests a coordinated evolution of these proteins to handle the challenges of aerobic hydrogenase assembly. nih.gov The interaction network likely involves HupF coordinating with the Hyp machinery to ensure the timely and protected delivery of the fully assembled cofactor to HupL. nih.govoup.com
Implications of Protein Interactions for Hydrogenase Biogenesis and Activity
The web of interactions involving HupF has profound implications for the successful biogenesis and ultimate activity of the [NiFe] hydrogenase. These interactions ensure a stepwise and regulated assembly line for the enzyme.
The primary role of the HupF-HupL interaction is to safeguard the large subunit from degradation and maintain its processing-competent state, which is particularly vital under aerobic conditions. nih.govresearchgate.net Without this chaperone-like function, the pool of available HupL for cofactor insertion would be severely diminished, leading to a drastic reduction in active hydrogenase. researchgate.net
The formation of the HupF-HupK complex points to a sophisticated mechanism for cofactor trafficking. nih.gov This transient complex likely ensures the protected transfer of the oxygen-sensitive [NiFe] cofactor from its assembly scaffold (HupK) to the recipient apo-protein (HupL). This prevents the release of reactive intermediates and protects the cofactor from inactivation. oup.com
Finally, the coordination with the Hyp proteins integrates the synthesis of the cofactor with the maturation of the hydrogenase subunit. nih.gov This ensures that the intricate [NiFe(CN)₂CO] moiety is synthesized and delivered precisely when and where it is needed. The presence of HupF in oxygen-respiring organisms suggests an evolutionary adaptation, adding a layer of protection and specificity to the conserved Hyp-dependent maturation pathway, thereby enabling hydrogen metabolism in an aerobic environment. nih.govoup.com In essence, the protein-protein interactions of HupF are a linchpin in the complex process of building a functional [NiFe] hydrogenase, directly impacting the efficiency and robustness of this key metabolic enzyme.
Physiological and Ecological Significance
Contribution to Hydrogen Metabolism in Symbiotic and Free-Living Bacteria
The HupF protein is integral to the hydrogen metabolism of various bacteria, playing a vital role in both symbiotic and free-living species. nih.govnih.govresearchgate.netoup.com It is particularly important in organisms that utilize [NiFe] hydrogenases, enzymes that catalyze the reversible oxidation of molecular hydrogen. nih.govnih.gov
Role in Hydrogen Oxidation/Uptake
The primary function of the this compound is linked to the activity of [NiFe] hydrogenases, which are responsible for the oxidation of hydrogen (H2) into protons and electrons. nih.govnih.gov This process, known as hydrogen uptake, allows bacteria to use H2 as an energy source. nih.govnih.gov The this compound is essential for the proper maturation and function of the hydrogenase enzyme complex. nih.govnih.gov Specifically, it is involved in the processing of the large subunit of the hydrogenase, known as HupL. nih.govnih.gov Deletion of the hupF gene leads to an inability to process HupL, resulting in a loss of hydrogenase activity. nih.govnih.gov This demonstrates the direct and critical role of HupF in enabling hydrogen oxidation.
Furthermore, HupF is considered a chaperone protein that assists in the transfer of the iron-containing cofactor precursor to the HupL subunit. nih.gov This function is crucial for the assembly of a functional hydrogenase enzyme. In Rhizobium leguminosarum, HupF has been shown to be essential for hydrogenase activity. nih.gov
Influence on Energy and Redox Metabolisms
By facilitating hydrogen oxidation, the this compound directly influences the energy and redox metabolism of bacteria. nih.govnih.govoup.com The electrons released from the oxidation of hydrogen are channeled into the electron transport chain, contributing to the generation of a proton motive force, which in turn drives ATP synthesis. frontiersin.orgnih.gov This allows bacteria to harness energy from hydrogen, a readily available substrate in many environments. frontiersin.org
The process of hydrogen oxidation is a key component of the energy and redox balance in microorganisms. nih.govdntb.gov.ua In some bacteria, hydrogen metabolism serves as a mechanism to dispose of excess reducing equivalents generated during metabolic processes. nih.gov The this compound, by ensuring the functionality of the hydrogenase system, plays a pivotal role in maintaining this balance. nih.gov
Role in Oxygen Protection of Hydrogenase Activity
A significant challenge for bacteria that utilize hydrogenases in aerobic environments is the sensitivity of these enzymes to oxygen. nih.govopenmicrobiologyjournal.com The this compound has a demonstrated role in protecting hydrogenase activity from oxygen damage. nih.govnih.govresearchgate.net
Research on Rhizobium leguminosarum has revealed that HupF acts as a chaperone to stabilize the HupL subunit, particularly when the hydrogenase is synthesized in the presence of oxygen. nih.govnih.gov In the absence of HupF, the unprocessed HupL subunit is less stable and degrades at higher oxygen concentrations. nih.gov This protective function is attributed to the C-terminal domain of the this compound. nih.gov While a truncated version of HupF can still support hydrogenase activity under very low oxygen conditions, it is significantly less effective at higher oxygen levels. nih.govresearchgate.net This dual function of HupF—both in the maturation of the hydrogenase and in its protection from oxygen—highlights its importance for aerobic hydrogen-oxidizing bacteria. nih.gov
Impact on Bacterial Adaptation and Survival in Diverse Environments
The functions of the this compound in hydrogen metabolism and oxygen protection directly contribute to the ability of bacteria to adapt and thrive in a variety of ecological niches. nih.govnih.govnih.gov
Nitrogen Fixation and Symbiotic Associations (e.g., Rhizobium leguminosarum)
In symbiotic nitrogen-fixing bacteria like Rhizobium leguminosarum, the this compound is crucial for the efficiency of the symbiotic relationship with leguminous plants. nih.govnih.govfrontiersin.org During nitrogen fixation, the nitrogenase enzyme complex reduces atmospheric nitrogen to ammonia (B1221849), a process that unavoidably produces hydrogen as a byproduct. mdpi.comasm.org The hydrogen uptake system, for which HupF is essential, recycles this hydrogen, thereby recovering energy that would otherwise be lost. mdpi.com
This hydrogen recycling has two key benefits. Firstly, it generates additional ATP, which can be used to fuel the energy-intensive process of nitrogen fixation. Secondly, by consuming hydrogen, it prevents the potential inhibition of nitrogenase activity by hydrogen and also helps to maintain a low-oxygen environment within the root nodule, which is necessary for the function of the oxygen-sensitive nitrogenase. asm.org The presence and activity of HupF are therefore critical for an effective symbiotic association and optimal nitrogen fixation. nih.govnih.govasm.org
Growth with H2 as Energy Source (e.g., Ralstonia eutropha)
For free-living bacteria such as Ralstonia eutropha (now known as Cupriavidus necator), the ability to utilize hydrogen as an energy source is a significant advantage, particularly in nutrient-limited environments. nih.govfrontiersin.orgopenmicrobiologyjournal.com The HupF homolog in R. eutropha, known as HoxL, is also essential for the synthesis of an active hydrogenase. nih.gov This allows the bacterium to grow chemolithoautotrophically, using hydrogen as the electron donor and carbon dioxide as the carbon source. openmicrobiologyjournal.com
The HupF/HoxL-dependent hydrogenase system enables these bacteria to colonize diverse habitats where hydrogen is available, such as soils and aquatic sediments. nih.govnih.gov The oxygen-protective role of HupF is particularly important for these aerobic organisms, allowing them to carry out hydrogen oxidation even in the presence of oxygen. nih.gov This metabolic flexibility, conferred in part by the this compound, is a key factor in the ecological success of these bacteria.
3 Hydrogen Recycling in Cyanobacteria
Certain species of cyanobacteria, particularly nitrogen-fixing filamentous types, have evolved a sophisticated mechanism to recapture molecular hydrogen (H₂) produced as a by-product of nitrogen fixation. This process, known as hydrogen recycling, is of considerable physiological and ecological importance. It is mediated by a specialized [NiFe]-hydrogenase, referred to as the uptake hydrogenase, which is encoded by the hupSL genes. The functionality of this enzyme, and thus the entire hydrogen recycling pathway, is critically dependent on a suite of accessory proteins encoded by the hyp gene cluster. Among these, the HypF protein plays an indispensable role in the maturation of the uptake hydrogenase.
The Role of the Uptake Hydrogenase
During nitrogen fixation, the nitrogenase enzyme complex reduces atmospheric dinitrogen (N₂) to ammonia (NH₃), a process that obligatorily produces H₂. Instead of losing this energy-rich H₂ to the environment, cyanobacteria utilize the uptake hydrogenase to oxidize it. This process serves several vital functions for the cell. nih.gov Firstly, it provides a source of ATP through the oxyhydrogen (Knallgas) reaction. nih.gov Secondly, by consuming hydrogen, it helps to remove oxygen from the vicinity of the oxygen-sensitive nitrogenase, thereby protecting it from inactivation. nih.gov Lastly, it can supply reducing equivalents (electrons) back to the nitrogenase or for other cellular processes. nih.gov The uptake hydrogenase is typically located in the heterocysts, the specialized nitrogen-fixing cells in filamentous cyanobacteria, ensuring that the hydrogen produced by nitrogenase is efficiently recaptured at its site of origin. nih.gov
HypF and the Maturation of the Uptake Hydrogenase
The assembly of a functional [NiFe]-hydrogenase is a complex biochemical process that requires the coordinated action of several maturation proteins, encoded by the hyp genes (hypABCDEF). diva-portal.orgoup.com The HypF protein is a key component of this maturation machinery. Research has elucidated that HypF is directly involved in the synthesis of the non-protein ligands essential for the catalytic activity of the hydrogenase active site.
Detailed research findings indicate that HypF is responsible for the ATP-dependent synthesis of the cyanide (CN⁻) and carbon monoxide (CO) ligands of the iron (Fe) atom within the bimetallic [NiFe] active center of the HupL subunit. diva-portal.org The absence or malfunction of HypF leads to the production of an inactive uptake hydrogenase, as the catalytic core is not correctly assembled.
The critical nature of HypF has been demonstrated through genetic studies in various cyanobacterial strains. For instance, disruption of the hypF gene in Anabaena sp. PCC 7120 resulted in significantly diminished activities of both the uptake (Hup) and bidirectional (Hox) hydrogenases, without affecting the organism's growth rate or nitrogenase activity under the tested conditions. scirp.org Similarly, deletion of hyp genes, including hypF, in Synechocystis sp. PCC 6803 led to a complete loss of hydrogenase activity. scirp.org
A compelling illustration of HypF's role in hydrogen recycling comes from the analysis of the Anabaena variabilis mutant PK84, which is characterized by a high level of H₂ production. scirp.org Whole-genome sequencing of this mutant identified a mutation in a conserved region of the hypF gene as the most probable cause for its phenotype. scirp.orgpsu.edu This mutation impairs the function of the HypF protein, leading to a deficient uptake hydrogenase that is unable to recycle the H₂ produced by nitrogenase, resulting in its accumulation and release. scirp.org
The expression of the hyp gene cluster, including hypF, is often co-regulated with the hupSL genes. In nitrogen-fixing cyanobacteria like Nostoc sp. PCC 73102, the transcription of hyp genes is induced under nitrogen-fixing conditions, ensuring that the maturation machinery is available to assemble the uptake hydrogenase when it is needed most. oup.com
Table of Research Findings on HypF Function in Cyanobacteria
| Cyanobacterial Strain | Experimental Approach | Key Findings | Reference |
| Nostoc sp. PCC 73102 | Gene cloning and expression analysis | The hypFCDEAB gene cluster was identified upstream of the hupSL genes. The hyp genes are transcribed under nitrogen-fixing conditions. | oup.com |
| Anabaena sp. PCC 7120 | Gene disruption | Disruption of hypF resulted in low uptake (Hup) and bidirectional (Hox) hydrogenase activities. | scirp.org |
| Anabaena variabilis PK84 | Whole-genome sequencing of a high H₂-producing mutant | A mutation in a conserved part of the hypF gene was identified as the likely cause for the high H₂ production phenotype due to impaired hydrogen recycling. | scirp.orgpsu.edu |
| Synechocystis sp. PCC 6803 | Deletion and insertion mutagenesis | Mutants in hyp genes, including hypF, showed no hydrogenase activity. | scirp.org |
Advanced Research Methodologies and Approaches
Molecular Biology Techniques
Molecular biology approaches have been fundamental in defining the functional necessity of the hupF gene and in mapping the specific roles of different regions of the HupF protein.
Site-directed mutagenesis is a powerful technique used to create specific, targeted changes in a gene sequence to study the functional significance of the encoded amino acid residues. upm.es This approach has been applied to the hupF gene to investigate the importance of its distinct domains.
In a key study on Rhizobium leguminosarum, researchers created a derivative of the hupF gene with a precise deletion of the sequence encoding the C-terminal 24 amino acids. nih.gov This truncated version was used to test the functional relevance of this C-terminal region, which is absent in its homologue, HypC. nih.gov The study aimed to determine if this modified HupF could restore hydrogenase activity in a mutant strain where the native hupF gene was deleted (a ΔhupF mutant). The results showed that the C-terminal domain is critical for HupF's function, particularly under higher oxygen conditions, revealing a dual role for the protein: one in the processing of the HupL subunit and another as a chaperone protecting HupL from oxygen-related instability. nih.govoup.com
Table 1: Functional Analysis of a HupF C-terminal Deletion Mutant
| HupF Variant | Genetic Background | Condition | Complementation Result | Inferred Function of C-terminus |
|---|---|---|---|---|
| Full-length HupF | ΔhupF | Symbiotic (ultra-low O₂) | Full restoration of hydrogenase activity | Essential for HupL stability under aerobic conditions |
| HupF with C-terminal deletion | ΔhupF | Free-living (1% or 3% O₂) | Only partial restoration of hydrogenase activity |
Data synthesized from research on R. leguminosarum. nih.gov
Quantitative real-time polymerase chain reaction (qRT-PCR) is a sensitive technique used to measure the abundance of specific mRNA transcripts, providing insights into gene expression levels under different conditions. genecards.orgasm.org This method has been used to validate and quantify the expression of the hupF gene in response to environmental cues.
In studies of Bradyrhizobium japonicum, whole-genome transcriptional profiling was performed using DNA microarrays to compare gene expression during chemoautotrophic growth (using H₂ as an energy source) versus heterotrophic growth. asm.orgoup.com The results, which showed significant upregulation of hydrogenase-related genes, were confirmed using qRT-PCR. asm.org The hupF gene was identified as one of the most strongly upregulated genes under chemoautotrophic conditions, confirming its integral role in the hydrogen oxidation system. asm.org
Table 2: hupF Gene Expression in B. japonicum
| Gene ID | Protein Product | Growth Condition Comparison | Fold Change in Expression |
|---|---|---|---|
| bsl6938 | HupF | Chemoautotrophic vs. Heterotrophic (Arabinose) | 13.09 |
| bsl6938 | HupF | Chemoautotrophic (Arabinose + H₂) vs. Heterotrophic (Arabinose) | 5.95 |
Data from qRT-PCR validation of microarray analysis in B. japonicum. asm.org
Biochemical and Biophysical Characterization
Biochemical and biophysical methods are employed to study the this compound directly, examining its interactions with other proteins and characterizing the molecular complexes it forms during hydrogenase maturation.
Affinity tagging is a technique where a known epitope tag is fused to a protein of interest, allowing for its specific capture and purification from a complex mixture like a cell lysate. nih.gov If the protein of interest is part of a stable complex, its binding partners will be purified along with it (co-purification).
This strategy was used in R. leguminosarum to identify proteins that interact with HupF. nih.gov A version of HupF fused with a StrepTag II (HupF-ST) was expressed in a mutant background where hydrogenase maturation is stalled. When HupF-ST was purified from cell extracts using a Strep-Tactin resin, immunoblot analysis revealed that the unprocessed form of the hydrogenase large subunit, HupL, was efficiently co-purified. nih.gov These experiments also detected a less abundant interaction with another maturation protein, HupK. nih.gov This provided direct evidence that HupF forms physical complexes with HupL and HupK, which is essential for its chaperone and processing functions. nih.govuni-muenchen.de
Mass spectrometry is a powerful analytical technique used to identify and quantify proteins with high accuracy. embrapa.br In the context of protein-protein interactions, it is often used after co-purification to definitively identify the proteins present in a complex. oup.com
Following the affinity purification of StrepTag-labeled HupF from R. leguminosarum, the protein bands that were separated by gel electrophoresis were excised and subjected to analysis by MALDI-TOF (Matrix-Assisted Laser Desorption/Ionization-Time of Flight) mass spectrometry. nih.gov After in-gel digestion of the proteins with trypsin, the resulting peptide masses were measured and compared against protein sequence databases. This analysis unequivocally identified peptides belonging to both HupF and the hydrogenase large subunit, HupL, confirming the existence of a major HupF-HupL complex. nih.gov
Table 3: HupF Interacting Proteins Identified by Affinity Purification and Mass Spectrometry
| Bait Protein | Purification Method | Analysis Method | Identified Interacting Protein | Organism |
|---|---|---|---|---|
| HupF-StrepTag II | Affinity Chromatography | MALDI-TOF MS | HupL (unprocessed) | Rhizobium leguminosarum |
| HupF-StrepTag II | Affinity Chromatography | Immunoblot | HupK (less abundant) | Rhizobium leguminosarum |
Summary of findings from interaction studies. nih.gov
Spectroscopic techniques are indispensable for probing the structure and electronic environment of proteins and their cofactors.
Electron Paramagnetic Resonance (EPR) spectroscopy is a technique that specifically detects species with unpaired electrons, such as paramagnetic metal centers and organic radicals. researchgate.net It is a primary tool for studying the [NiFe] active site of hydrogenase, as the nickel ion can exist in paramagnetic oxidation states. EPR can provide detailed information about the geometry and electronic structure of the metal cofactor, making it vital for understanding the enzyme's catalytic mechanism.
Infrared (IR) spectroscopy , particularly Fourier-transform infrared (FTIR) spectroscopy, detects the vibrations of chemical bonds within a molecule. For proteins, the amide I band (arising from C=O stretching) is particularly sensitive to the protein's secondary structure (α-helices, β-sheets). IR spectroscopy is also uniquely capable of detecting the stretching frequencies of non-protein ligands, such as the cyanide (CN⁻) and carbon monoxide (CO) ligands bound to the iron atom in the [NiFe] active site. embrapa.br
While both EPR and IR spectroscopy are crucial for the structural and functional characterization of the fully assembled [NiFe] hydrogenase, direct spectroscopic studies focusing on the HupF accessory protein itself are not prominent in the literature. As a chaperone without an intrinsic paramagnetic or unique IR-active center, HupF's function is more commonly investigated through the genetic and proteomic interaction studies detailed in the preceding sections, which probe its transient role in the maturation pathway of the final, spectroscopically active hydrogenase enzyme.
Structural Biology Approaches (Function-focused)
Structural biology provides critical insights into the function of the this compound by revealing its three-dimensional architecture and how it interacts with other components of the hydrogenase maturation machinery. Techniques such as X-ray crystallography, cryo-electron microscopy, and NMR spectroscopy are pivotal in elucidating these structure-function relationships.
X-ray Crystallography of HupF or HupF-Containing Complexes
X-ray crystallography is a high-resolution imaging technique used to determine the precise atomic and molecular structure of a protein from its crystalline form. jic.ac.ukwikipedia.org This method involves growing a well-ordered crystal of the target protein, which can be a challenging, multi-step process involving extensive screening of crystallization conditions. jic.ac.uknih.gov Once a suitable crystal is obtained, it is exposed to a beam of X-rays. The crystal diffracts the X-rays into a specific pattern of spots, and by measuring the angles and intensities of this diffraction pattern, researchers can calculate an electron density map and thereby model the protein's three-dimensional structure. jic.ac.ukwikipedia.org
This technique is invaluable for understanding how a protein functions at the molecular level. For instance, it can reveal the exact architecture of an enzyme's active site or the interface of a protein-protein interaction, which can inform the design of targeted inhibitors or help explain the effects of specific mutations. jic.ac.uk
In the context of HupF, crystallographic studies are essential for understanding its chaperone-like role. While detailed crystallographic data on HupF from Rhizobium leguminosarum remains forthcoming, a crystal structure of a homologous HupF/HypC family protein from Shewanella oneidensis MR-1 has been determined, providing a foundational model for this class of proteins. cathdb.info The primary targets for future crystallographic studies would be HupF in complex with its interaction partners, such as the hydrogenase large subunit (HupL) and the scaffolding protein HupK. nih.govresearchgate.net Co-crystallization of these complexes would provide a static, high-resolution snapshot of the molecular interactions that are crucial for the correct processing and stabilization of the HupL subunit during [NiFe]-hydrogenase maturation. nih.gov
| Crystallography Target | Organism | Significance of Structural Data | PDB ID (example) |
| HupF/HypC family protein | Shewanella oneidensis MR-1 | Provides a template structure for the HupF/HypC family, revealing the core fold and conserved structural features. | 3d3r cathdb.info |
| HupF-HupL Complex | Rhizobium leguminosarum | Would elucidate the specific contacts HupF makes to chaperone and stabilize the hydrogenase large subunit. | Not yet available |
| HupF-HupK Complex | Rhizobium leguminosarum | Would reveal the structural basis for the interaction with the HupK scaffold protein, likely involved in cofactor transfer. nih.gov | Not yet available |
| This table is interactive. Click on the headers to sort. |
Cryo-Electron Microscopy for Complex Architecture
Cryo-electron microscopy (cryo-EM) has become a revolutionary tool in structural biology for determining the structure of large and often flexible macromolecular complexes that are resistant to crystallization. americanpeptidesociety.orgelifesciences.org The technique involves flash-freezing a solution of the sample in vitreous ice, which preserves the native conformation of the complexes. americanpeptidesociety.org A transmission electron microscope is then used to capture thousands of two-dimensional projection images of the randomly oriented particles. These images are computationally classified, aligned, and averaged to reconstruct a three-dimensional model of the complex. americanpeptidesociety.orgelifesciences.org
Cryo-EM is particularly well-suited for studying the architecture of multi-protein machinery like the hydrogenase maturation apparatus. elifesciences.org The interactions of HupF with HupL and HupK, and potentially other Hyp proteins, result in the formation of transient, large-scale assemblies. nih.govresearchgate.net These complexes are likely dynamic and may adopt multiple conformations, making them challenging targets for X-ray crystallography but ideal candidates for cryo-EM analysis. americanpeptidesociety.orgbruker.com
Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Studies
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique that provides information on the structure, dynamics, and interactions of proteins in solution, closely mimicking their physiological environment. mpg.demdpi.com Unlike crystallography or cryo-EM, which provide largely static pictures, NMR can probe protein motion across a wide range of timescales, from picoseconds to seconds. bruker.commpg.de This makes it uniquely suited for studying protein conformational dynamics, which are often essential for function. mdpi.com
For HupF, NMR would be an ideal method to investigate the flexibility of specific protein regions. A key structural feature distinguishing HupF from its paralogue HypC is an extended C-terminal α-helix. karger.comresearchgate.net This C-terminal domain is implicated in stabilizing the HupL subunit, particularly under conditions of oxygen stress. nih.gov NMR studies could precisely map the dynamic properties of this C-terminal tail, determining whether it is intrinsically flexible or undergoes a conformational change upon binding to HupL. Such studies provide insights into how the protein's structure facilitates its chaperone function. mpg.demdpi.com While NMR is generally limited to smaller proteins and complexes, its ability to provide residue-specific information on conformational changes makes it an indispensable tool for a complete functional understanding of proteins like HupF. wikipedia.orguni-tuebingen.de
Bioinformatic and Computational Analysis
Bioinformatic and computational approaches are essential for interpreting sequence data, predicting protein structure, and understanding evolutionary relationships. These methods provide a framework for generating hypotheses that can be tested experimentally.
Sequence Alignment and Homology Modeling
Homology modeling, or comparative modeling, is a computational method used to predict the three-dimensional structure of a protein (the "target") based on its amino acid sequence similarity to a protein with a known experimental structure (the "template"). nih.govmicrobenotes.com The process relies on the principle that proteins with similar sequences adopt similar structures. amrita.edu The key steps involve identifying a suitable template structure in the Protein Data Bank (PDB), aligning the target sequence with the template sequence, building a 3D model based on the alignment, and finally, refining and validating the model. nih.govnih.gov
For HupF, homology modeling has been used to generate a predicted structure, providing initial insights into its three-dimensional fold. nih.gov Researchers have used the known crystal structure of HypC from Thermococcus kodakarensis as a template to model the structure of HupF from R. leguminosarum. researchgate.net These models predict that HupF shares a similar core structure with HypC but features a distinct C-terminal extension. nih.govresearchgate.net
Sequence alignment is a critical step in this process. Aligning the sequences of HupF and HypC highlights conserved residues that are likely important for their shared functions, such as interaction with other Hyp proteins. researchgate.netmicrobenotes.com Conversely, regions of difference, like the C-terminus, point to specialized roles. karger.comresearchgate.net
| Modeling Parameter | Description | Application to HupF |
| Target Sequence | The amino acid sequence of the protein to be modeled. | R. leguminosarum HupF sequence. researchgate.net |
| Template Structure | An experimentally determined structure of a homologous protein. | T. kodakarensis HypC (PDB: 2z1c). researchgate.net |
| Sequence Identity | Percentage of identical amino acids between target and template. | A sequence identity >30-35% is generally required for reliable modeling. amrita.edumassbio.org |
| Modeling Software | Programs used to generate and refine the 3D model. | I-TASSER, UCSF Chimera. researchgate.net |
| Predicted Features | Key structural elements revealed by the model. | The model predicted a core structure similar to HypC with a unique C-terminal extension in HupF. nih.govresearchgate.net |
| This table is interactive. Click on the headers to sort. |
Phylogenetic Analysis and Evolutionary Conservation Profiling
Phylogenetic analysis is a computational method that reconstructs the evolutionary history and relationships between proteins or genes based on their sequence similarities. clinilaunchresearch.innih.gov By comparing sequences from different species, a phylogenetic tree can be constructed, where the branching patterns illustrate how the proteins have diverged over time from a common ancestor. clinilaunchresearch.in This analysis is crucial for understanding protein function, as functionally important regions tend to be more conserved throughout evolution. nih.govfrontiersin.org
A phylogenetic analysis of HupF and HypC proteins from various bacteria clearly shows that the two protein types form distinct evolutionary clusters. researchgate.net This separation suggests that the gene duplication event that gave rise to HupF and HypC occurred early, and each paralogue has since evolved to fulfill a specific role within its respective organism. The analysis reveals that HupF is found predominantly in bacteria that express an oxygen-tolerant hydrogenase, reinforcing the link between HupF and the specialized function of protecting the maturation process from oxygen. nih.gov
Conservation profiling, often performed in conjunction with phylogenetic analysis, involves mapping the degree of amino acid conservation onto the protein's sequence or structure. nih.gov For HupF, such an analysis would highlight residues that are strictly conserved across all HupF orthologues, pointing to their critical role in its core function, likely related to HupL or HupK interaction. nih.govnih.gov
Molecular Dynamics Simulations to Elucidate Mechanisms
Molecular dynamics (MD) simulations are powerful computational techniques used to study the physical movements of atoms and molecules, providing detailed insights into the dynamics and functional mechanisms of proteins at an atomic level. While specific MD simulation studies focusing exclusively on the this compound are not extensively documented in publicly available literature, the application of this methodology to its close homolog, the HypC protein, offers significant insights into the potential mechanisms of HupF. Given the structural and functional similarities between HupF and HypC, these studies serve as a valuable proxy for understanding the dynamic behavior of HupF and its role in the maturation of [NiFe] hydrogenase.
Furthermore, computational studies combining quantum calculations with MD simulations have been employed to analyze the stability of the HypC-cofactor complex. nih.govresearchgate.net In the maturation process of [NiFe] hydrogenases, it is proposed that HypC plays a role in delivering the Fe(CN)₂CO cofactor to the apo-hydrogenase. nih.gov MD simulations of both the cofactor-free (apo) and cofactor-bound forms of HypC have shown that the protein is structurally stable enough to function as a carrier for this cofactor. nih.govresearchgate.net A key finding from these simulations is that the N-terminal cysteine residue, which is responsible for binding the cofactor, is located within an unstructured tail of the protein. This results in considerable motion of the bound cofactor in solution, suggesting that a specific "guiding interaction" with a partner protein is necessary for the successful and directed delivery of the cofactor. nih.govresearchgate.net
These findings from HypC simulations have direct implications for understanding HupF. They suggest that HupF likely possesses regions of localized flexibility that are essential for its interactions with HupK and the hydrogenase large subunit, HupL. The dynamic nature of its N-terminal region, homologous to that of HypC, would be critical for the binding and transfer of the iron-containing precursor during the assembly of the active site.
Table 1: Insights from Molecular Dynamics Simulations of the HupF Homolog, HypC
| Parameter Analyzed | Key Findings | Implied Functional Relevance for HupF/HypC | Reference |
|---|---|---|---|
| Root Mean Square Deviation (RMSD) | The overall protein structure remains stable and rigid throughout the simulation. | Indicates a stable scaffold suitable for chaperone and transport functions. | iupindia.in |
| Root Mean Square Fluctuation (RMSF) | Specific secondary structures (helices H1, H2; strands β2, β4) and a loop (L34) show high flexibility. | Flexible regions likely constitute the sites for protein-protein interactions with maturation partners (e.g., HupK, HupL). | iupindia.in |
| Radius of Gyration (Rg) | Consistent Rg values point to a compact and rigid overall protein structure. | A compact structure is efficient for a chaperone protein, preventing unfolding while allowing specific interactions. | iupindia.in |
| Principal Component Analysis (PCA) | Confirms that the major collective motions are localized to specific flexible regions, with the core being rigid. | Supports the idea of defined flexible domains being responsible for the protein's interaction-based functions. | iupindia.in |
| Cofactor-HypC Complex Stability | The HypC protein is stable enough to bind and carry the Fe(CN)₂CO cofactor. | Validates the proposed role as a chaperone and transporter for the iron cofactor precursor. | nih.govresearchgate.net |
| N-terminal Cysteine Dynamics | The cofactor-binding cysteine at the N-terminus is part of an unstructured, highly mobile tail. | The high flexibility necessitates a specific docking interaction with a target protein for efficient cofactor delivery. | nih.govresearchgate.net |
Future Research Directions and Unresolved Questions
Elucidating the Precise Molecular Mechanism of Cofactor Transfer under Aerobic Conditions
A significant area of ongoing research is the precise mechanism by which HupF participates in cofactor transfer, particularly under aerobic conditions. While it is proposed that HupF assists in the transfer of an iron-containing precursor cofactor, the exact molecular steps of this process are not fully understood. In organisms like Rhizobium leguminosarum that synthesize hydrogenase in the presence of oxygen, HupF appears to play a dual role. Beyond its function in cofactor transfer, it also confers stability to the hydrogenase large subunit, HupL, protecting it when the cell is exposed to oxygen. Future studies must focus on dissecting these two functions. Key unresolved questions include how HupF shields the oxygen-sensitive components of the maturation machinery and whether its protective role is mechanistically coupled to its function in cofactor transfer. Investigating the dynamics of the HupF-HupL interaction under varying oxygen tensions will be crucial to unraveling this protective mechanism.
Comprehensive Structural Determination of HupF in Complex with its Partners
A complete understanding of HupF's function is contingent upon high-resolution structural data of HupF in complex with its various interaction partners. While structural predictions based on homologues like HypC have provided initial insights, experimental structures are needed. researchgate.net Determining the crystal or cryo-EM structures of HupF bound to the precursor-carrying protein HupK and the recipient large subunit HupL would provide invaluable snapshots of the cofactor transfer process. Such structures would reveal the specific residues involved in complex formation, the conformational changes that occur upon binding, and the potential channel for cofactor movement. Furthermore, structural analysis of these maturation complexes could clarify how HupF facilitates the precise docking of HupK and HupL, ensuring the efficient and protected transfer of the iron-containing cofactor prior to the final proteolytic cleavage step.
Understanding the Interplay Between HupF and Other Maturation Factors in Different Organisms
The biosynthesis of [NiFe]-hydrogenase is a complex process involving a suite of maturation proteins, often encoded by hyp and hup genes. HupF functions within this broader network, and its interplay with other factors like HypC, HypD, HupK, and HupL is critical. researchgate.net In some bacteria, such as R. leguminosarum, HupF coexists with its paralogue HypC, suggesting both overlapping and specialized functions. researchgate.net Future research should aim to delineate the specific roles of HupF versus HypC in organisms that possess both. It is important to investigate whether HupF's interactions and functions are conserved across different bacterial species. The functional context may change depending on the organism's metabolism (e.g., nitrogen fixation, anaerobic respiration) and the specific type of [NiFe]-hydrogenase being assembled. Comparative studies involving different microorganisms will be essential to build a comprehensive model of how HupF's role is adapted to fit into diverse maturation pathways.
Comparative Studies of HupF Orthologs Across Diverse Microorganisms
HupF is found in a range of microorganisms, and comparative analysis of its orthologs presents a powerful tool for understanding its structure-function relationships and evolutionary history. nih.gov By performing multiple sequence alignments of HupF proteins from different species, researchers can identify highly conserved amino acid residues that are likely critical for its core functions, such as interaction with HupK and HupL or its protective role under aerobic conditions. researchgate.netresearchgate.net Phylogenetic analysis can reveal the evolutionary relationships between HupF and related proteins like HypC, shedding light on how these paralogues may have evolved to acquire specialized functions. researchgate.netnih.gov Such comparative genomic studies can also highlight differences in HupF sequences that may correlate with the specific physiological roles of hydrogenases in various organisms, linking protein evolution to the adaptation of microorganisms to diverse environmental niches. nih.govnih.gov
Q & A
Basic: What is the primary role of HupF in [NiFe] hydrogenase biosynthesis?
Answer:
HupF is essential for the maturation of [NiFe] hydrogenase in Rhizobium leguminosarum. Experimental evidence using ΔhupF mutant strains under varying oxygen conditions (1%, 3%, and symbiotic) demonstrates that HupF is required for the expression of HupL, the large subunit of hydrogenase. Western blot analyses confirm that HupL is absent in ΔhupF mutants but restored in complemented strains (hupF ST/CST), indicating HupF's regulatory role in hydrogenase assembly .
Basic: What experimental methods are recommended to validate HupF function in hydrogenase activity?
Answer:
Key methodologies include:
- Gene knockout/complementation: Compare ΔhupF mutants with wild-type and complemented strains to assess phenotypic rescue.
- Western blotting: Use antibodies targeting HupL to confirm protein expression under controlled oxygen levels (e.g., 1% O₂ for microaerobic conditions).
- HypB co-analysis: Include HypB (a nickel chaperone) as a control to differentiate HupF-specific effects from general nickel insertion pathways .
Advanced: How does oxygen tension influence HupF-mediated regulation of HupL expression?
Answer:
HupF’s regulatory role is oxygen-dependent. In Rhizobium leguminosarum, HupL expression is undetectable in ΔhupF mutants under both 1% and 3% O₂, but HypB levels remain unaffected. This suggests HupF operates upstream of nickel insertion, potentially modulating transcription or stability of HupL under varying redox conditions. Experimental replication should include precise oxygen-controlled environments (e.g., anaerobic chambers) and quantitative protein expression assays .
Advanced: What strategies resolve contradictions in HupF functional data across bacterial species?
Answer:
Discrepancies may arise from species-specific genetic contexts or experimental conditions. To address this:
- Comparative genomics: Analyze hupF operon structures across species to identify conserved regulatory elements.
- Condition standardization: Replicate experiments under identical oxygen levels, growth media, and genetic backgrounds.
- Cross-validation: Use complementary techniques (e.g., qRT-PCR for transcriptional analysis, proteomics for post-translational modifications) to confirm findings .
Methodological: How to optimize sample preparation for studying HupF-protein interactions?
Answer:
- Cell lysis: Use non-denaturing buffers (e.g., Tris-HCl with protease inhibitors) to preserve protein complexes.
- Affinity purification: Tag HupF with a His-tag or FLAG-tag for pull-down assays, followed by mass spectrometry to identify binding partners.
- Negative controls: Include ΔhupF lysates to exclude non-specific interactions.
Reference technical protocols from repositories like Human ProteinPedia for standardized workflows .
Methodological: What are common pitfalls in interpreting HupF knockout phenotypes?
Answer:
- Pleiotropic effects: Ensure observed phenotypes (e.g., hydrogenase inactivity) are not due to secondary mutations by sequencing the knockout locus.
- Complementation artifacts: Use native promoters (not constitutive) in complemented strains to avoid overexpression.
- Environmental variables: Control for nickel availability, as HupF’s role intersects with nickel metabolism .
Advanced: How to investigate HupF’s interaction with HypB in nickel trafficking?
Answer:
- Co-immunoprecipitation (Co-IP): Immunoprecipitate HypB and probe for HupF co-elution.
- Nickel supplementation assays: Compare HupL expression in ΔhupF mutants with/without exogenous nickel to test if HypB bypasses HupF’s role.
- ITC/SPR: Use isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) to quantify HupF-HypB binding affinity .
Methodological: How to design a robust study on HupF’s transcriptional regulation?
Answer:
- Promoter analysis: Clone the hupF promoter upstream of a reporter gene (e.g., lacZ) and test activity under varying O₂ and nickel levels.
- DNase footprinting: Identify transcription factor binding sites.
- RNA-seq: Compare transcriptomes of ΔhupF and wild-type strains to identify downstream targets .
Advanced: What computational tools are suitable for modeling HupF’s structural dynamics?
Answer:
- Homology modeling: Use SWISS-MODEL or AlphaFold to predict HupF’s 3D structure.
- MD simulations: Analyze conformational changes under different redox states using GROMACS or NAMD.
- Docking studies: Model interactions with HypB or nickel ions using AutoDock Vina .
Methodological: How to ensure reproducibility in HupF studies?
Answer:
- Data deposition: Share raw Western blot images, sequencing data, and proteomics results in repositories like Human ProteinPedia or PRIDE.
- Detailed protocols: Document oxygen levels, nickel concentrations, and growth phases explicitly.
- Collaborative validation: Partner with chemical proteomics facilities for independent replication (see criteria in ) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
